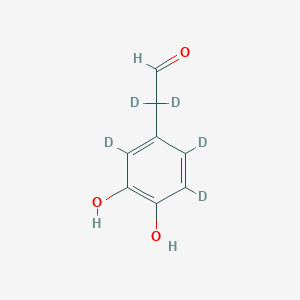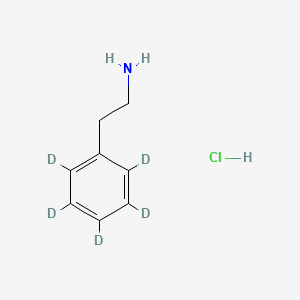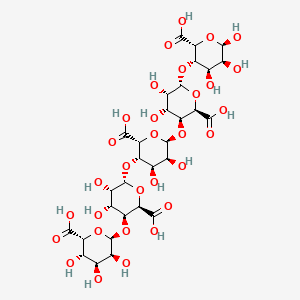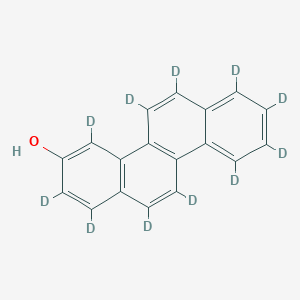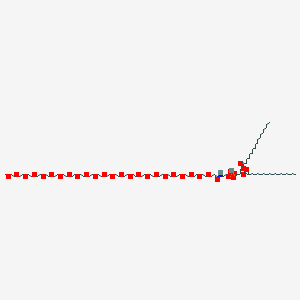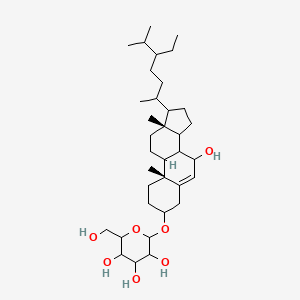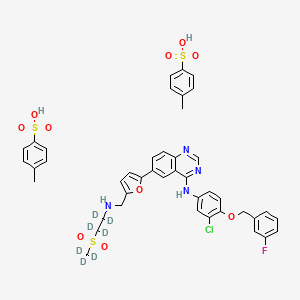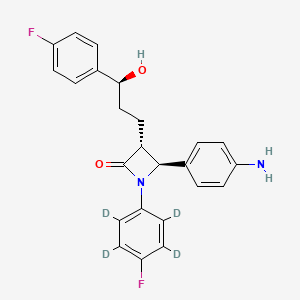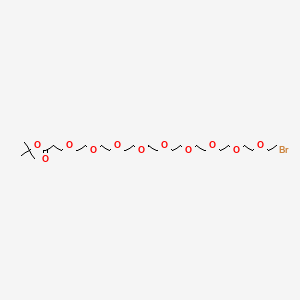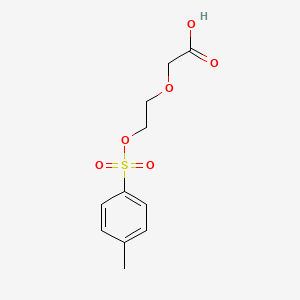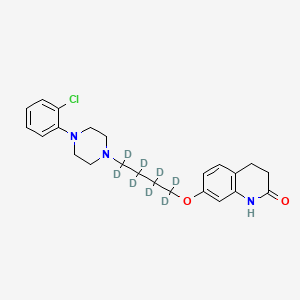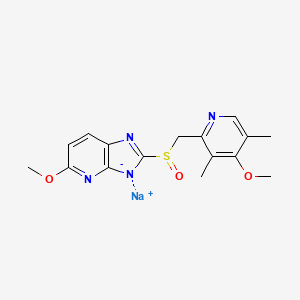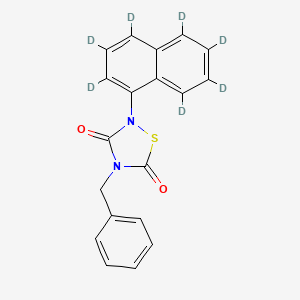
Tideglusib-d7-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .
Méthodes De Préparation
The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting a naphthalene derivative with a benzyl derivative under specific conditions to form the thiadiazolidine ring.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product
Analyse Des Réactions Chimiques
Tideglusib-d7-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicine: The compound has been investigated for its potential to treat Alzheimer’s disease and progressive supranuclear palsy.
Biology: This compound has been used in various biological studies to investigate its effects on cellular signaling pathways and gene expression
Mécanisme D'action
Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .
Comparaison Avec Des Composés Similaires
Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.
L803mts10: A small peptide inhibitor of GSK-3
Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.
Propriétés
Formule moléculaire |
C19H14N2O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D |
Clé InChI |
PMJIHLSCWIDGMD-NQJWYGBVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


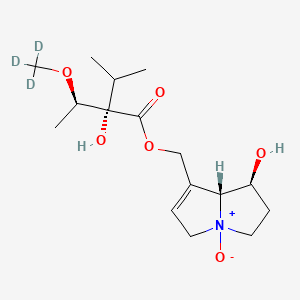
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
